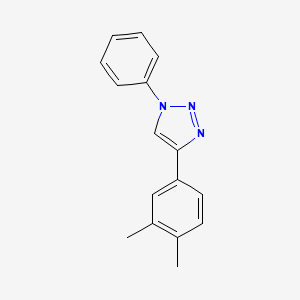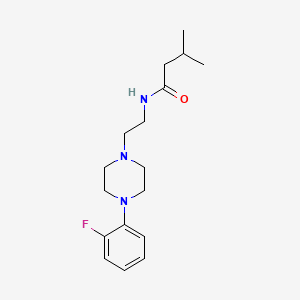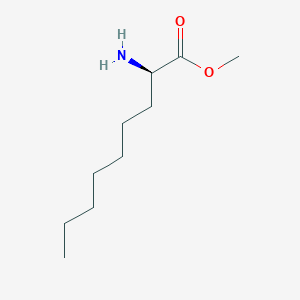
4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield. The general reaction conditions include:
Reactants: Phenylacetylene and 3,4-dimethylphenyl azide
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products:
Oxidation: Formation of triazole N-oxides
Reduction: Formation of dihydrotriazoles
Substitution: Halogenated triazole derivatives
科学研究应用
4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole has been explored for various scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: Used as a fungicide and herbicide component.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional properties.
作用机制
The mechanism of action of 4-(3,4-Dimethylphenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. For instance, in antimicrobial applications, it can inhibit the synthesis of essential proteins in microorganisms.
相似化合物的比较
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-1,2,3-triazole
- 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)-1H-1,2,3-triazole
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
- Stability: The stability of the compound can be influenced by the nature of the substituents, affecting its suitability for various applications.
属性
分子式 |
C16H15N3 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
4-(3,4-dimethylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C16H15N3/c1-12-8-9-14(10-13(12)2)16-11-19(18-17-16)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI 键 |
IWRDFHURLYXCQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)






